2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide
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Description
2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide is a chemical compound with a molecular weight of 250.66 . This compound is useful in organic synthesis .
Molecular Structure Analysis
The IUPAC name for this compound is 2-chloro-5-methyl-3-nitrobenzenesulfonamide . The InChI code is 1S/C7H7ClN2O4S/c1-4-2-5 (10 (11)12)7 (8)6 (3-4)15 (9,13)14/h2-3H,1H3, (H2,9,13,14) and the InChI key is PQMDQFNDBAAYBJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide involves the introduction of a sulfonamide group onto a nitrobenzene ring. This can be achieved through a series of reactions starting with the nitration of toluene, followed by chlorination and sulfonation.", "Starting Materials": [ "Toluene", "Nitric acid", "Sulfuric acid", "Chlorine gas", "Ammonia", "Sodium hydroxide", "Acetic anhydride", "Sulfanilamide" ], "Reaction": [ "Nitration of toluene using nitric acid and sulfuric acid to yield 2-nitrotoluene", "Chlorination of 2-nitrotoluene using chlorine gas to yield 2-chloro-5-nitrotoluene", "Reduction of 2-chloro-5-nitrotoluene using ammonia and sodium hydroxide to yield 2-chloro-5-amino-toluene", "Diazo coupling of 2-chloro-5-amino-toluene with sulfanilamide using acetic anhydride to yield 2-chloro-5-methyl-3-nitrobenzene-1-sulfonamide" ] } | |
872277-66-2 | |
Molecular Formula |
C7H7ClN2O4S |
Molecular Weight |
250.7 |
Purity |
95 |
Origin of Product |
United States |
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